molecular formula C23H23N3O4S2 B2650092 N1-(3,4-dimethylphenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898430-46-1

N1-(3,4-dimethylphenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2650092
CAS RN: 898430-46-1
M. Wt: 469.57
InChI Key: NJUFMOSFJULEOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3,4-dimethylphenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.57. The purity is usually 95%.
BenchChem offers high-quality N1-(3,4-dimethylphenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3,4-dimethylphenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications in Anticancer Research

One study details the one-pot three-component synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure . These compounds were evaluated for antitumor activities against various cancer cell lines, such as A549 (human lung adenocarcinoma), HeLa (human cervical carcinoma), MCF-7 (human breast cancer), and U2OS (human osteosarcoma) in vitro. Many of these compounds exhibited moderate to high levels of antitumor activities, with most showing more potent inhibitory activities compared to 5-fluorouracil, a positive control. This suggests the potential of similar compounds in anticancer applications (Fang et al., 2016).

Anticonvulsant and Antimicrobial Activities

Another research project synthesized a series of 3-substituted-2-thioxoquinazolin-4(3H)-ones from anthranilic acid via the Mannich reaction. These compounds were evaluated for their antimicrobial and anticonvulsant activities. Some of these compounds showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential for treating infections. Additionally, a few compounds exhibited potent anticonvulsant activity, suggesting their utility in managing seizures (Rajasekaran et al., 2013).

Molecular Docking and Antitumor Activity

Further, a novel series of 3-benzyl-substituted-4(3H)-quinazolinones were designed, synthesized, and evaluated for their in vitro antitumor activity . Some derivatives demonstrated significant broad-spectrum antitumor activity, nearly 1.5–3.0-fold more potent than 5-fluorouracil, a standard anticancer agent. Molecular docking studies were also performed to understand the interaction of these compounds with target enzymes, providing insights into their mechanism of action and potential therapeutic applications (Al-Suwaidan et al., 2016).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-15-7-9-18(13-16(15)2)24-22(27)23(28)25-19-10-8-17-5-3-11-26(20(17)14-19)32(29,30)21-6-4-12-31-21/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUFMOSFJULEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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